molecular formula C21H26N2O5S B267270 N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide

N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B267270
M. Wt: 418.5 g/mol
InChI Key: HPNZTTUJAJTENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as "NPS-2143," is a small molecule inhibitor that selectively targets the calcium-sensing receptor (CaSR). This receptor is responsible for regulating the levels of calcium in the body, and its dysfunction has been linked to various diseases, including osteoporosis, hyperparathyroidism, and kidney disease. NPS-2143 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of NPS-2143 involves its selective inhibition of the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. The N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, bone, and kidney. The N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide plays a critical role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and initiating signaling pathways to maintain calcium balance. NPS-2143 selectively targets the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide and inhibits its activity, leading to downstream effects on calcium metabolism and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPS-2143 are primarily related to its inhibition of the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. By inhibiting the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide, NPS-2143 reduces the sensitivity of cells to changes in extracellular calcium levels, leading to downstream effects on calcium metabolism and signaling. This can result in increased bone density, reduced parathyroid hormone levels, and improved kidney function, as seen in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPS-2143 for lab experiments is its selectivity for the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. This allows researchers to specifically target this receptor and study its effects on calcium metabolism and signaling. Additionally, NPS-2143 has been extensively studied and optimized for synthesis, making it a reliable and consistent tool for research.
One limitation of NPS-2143 for lab experiments is its specificity for the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. While this is an advantage for studying the effects of this receptor, it may limit the applicability of NPS-2143 for studying other aspects of calcium metabolism and signaling. Additionally, NPS-2143 has not yet been approved for clinical use, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on NPS-2143. One area of focus is the development of new therapies for osteoporosis, hyperparathyroidism, and kidney disease based on the selective inhibition of the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. Additionally, researchers are investigating the potential use of NPS-2143 for other diseases related to calcium metabolism and signaling, such as cardiovascular disease and diabetes. Finally, there is ongoing research into the mechanisms of action of NPS-2143 and the N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide, which may lead to new insights into calcium homeostasis and signaling.

Synthesis Methods

The synthesis of NPS-2143 involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzaldehyde with 4-aminobenzenesulfonamide to form N-{4-[(hydroxyphenyl)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide. This intermediate is then reacted with isopropylamine and trifluoroacetic acid to form the final product, NPS-2143. The synthesis of NPS-2143 has been optimized to improve yield and purity, making it a viable candidate for further development.

Scientific Research Applications

NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, hyperparathyroidism, and kidney disease. In preclinical studies, NPS-2143 has been shown to reduce bone loss and increase bone density in animal models of osteoporosis. It has also been shown to reduce parathyroid hormone levels in animal models of hyperparathyroidism. Additionally, NPS-2143 has been shown to improve kidney function in animal models of kidney disease.

properties

Product Name

N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H26N2O5S/c1-15(2)23-29(25,26)20-11-7-17(8-12-20)22-21(24)16-5-9-18(10-6-16)28-14-19-4-3-13-27-19/h5-12,15,19,23H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

HPNZTTUJAJTENP-UHFFFAOYSA-N

SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.